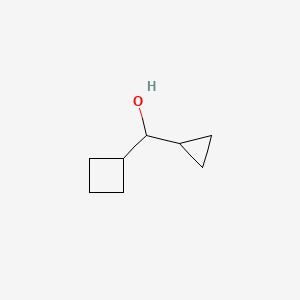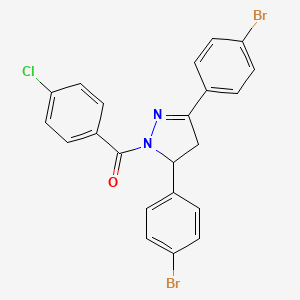
(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazole derivative, which is a type of organic compound containing a five-membered aromatic ring with two nitrogen atoms. Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. Pyrazoles can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques, including NMR spectroscopy .Scientific Research Applications
1. Anti-inflammatory and Antibacterial Applications
Compounds similar to (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone have demonstrated significant anti-inflammatory and antibacterial activities. Studies have shown that certain pyrazoline derivatives exhibit high in vivo anti-inflammatory activity as well as potent antibacterial properties. This suggests potential applications in treating inflammatory conditions and bacterial infections (Ravula et al., 2016).
2. Anticancer Potential
Several pyrazole derivatives have been identified as potent anticancer agents, with some showing higher activity than standard drugs like doxorubicin. This highlights the potential use of these compounds in cancer therapy (Hafez et al., 2016).
3. Antimicrobial and Structural Analysis
Pyrazoline derivatives similar to the compound have been analyzed for their antimicrobial activities, demonstrating effectiveness against various bacterial and fungal strains. Moreover, the structural and spectroscopic evaluations of these compounds contribute to understanding their potential as antimicrobial agents (Sivakumar et al., 2021).
4. Molecular Docking and Anticancer Activity
The molecular docking studies of pyrazoline derivatives have shown promising results in terms of potential utilization in overcoming microbial resistance to drugs. Additionally, the anticancer activity of these compounds has been validated through rigorous screening processes, making them viable candidates for anticancer drug development (Katariya et al., 2021).
5. DNA Interaction and Cytotoxicity Studies
Related compounds have been evaluated for their interactions with DNA, cytotoxicity levels, and the production of reactive oxygen species, further indicating their potential in biomedical applications, particularly in cancer therapy (Varma et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the compound belongs to the class of organic compounds known as stilbenes . These compounds contain a 1,2-diphenylethylene moiety and are derived from the common phenylpropene (C6-C3) skeleton building block .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The compound is soluble in common organic solvents such as ethanol, 2-propanol, acetone, and toluene, and is miscible with water . This suggests that it may have good bioavailability.
Result of Action
Similar compounds have been found to have diverse biological activities and therapeutic possibilities .
Action Environment
The compound’s synthesis has been shown to be dependent on the choice of substrate .
Future Directions
properties
IUPAC Name |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br2ClN2O/c23-17-7-1-14(2-8-17)20-13-21(15-3-9-18(24)10-4-15)27(26-20)22(28)16-5-11-19(25)12-6-16/h1-12,21H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJWFIQDSBLRDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

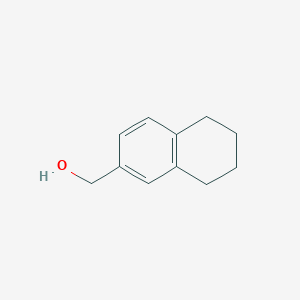
![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)
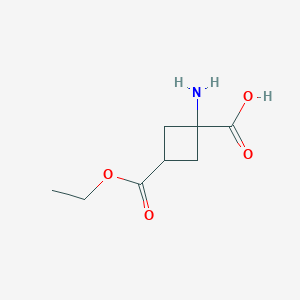
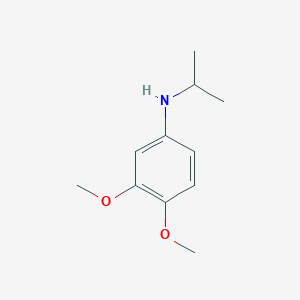
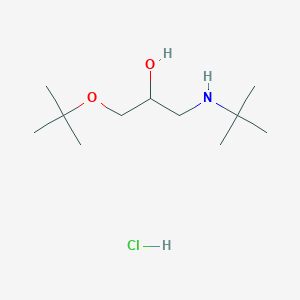
![N-(2,6-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381405.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2381407.png)
![Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2381408.png)
![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol](/img/structure/B2381409.png)

![4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2381411.png)
![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2381414.png)
![(4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2381418.png)
